N*1*-Cyclopropyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine
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Overview
Description
N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are characterized by the presence of two amine groups. This compound features a cyclopropyl group and a 3-methyl-benzyl group attached to the ethane-1,2-diamine backbone. Such compounds are often of interest in medicinal chemistry and materials science due to their unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine can be achieved through several synthetic routes. One common method involves the alkylation of ethane-1,2-diamine with cyclopropyl and 3-methyl-benzyl halides under basic conditions. The reaction typically proceeds as follows:
Step 1: Ethane-1,2-diamine is reacted with cyclopropyl halide (e.g., cyclopropyl bromide) in the presence of a base such as sodium hydroxide.
Step 2: The intermediate product is then reacted with 3-methyl-benzyl halide (e.g., 3-methyl-benzyl chloride) under similar conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques such as chromatography may also be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N1-Cyclopropyl-N1
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine : Unique due to the presence of both cyclopropyl and 3-methyl-benzyl groups.
- N1-Cyclopropyl-N1-(benzyl)-ethane-1,2-diamine : Lacks the methyl group on the benzyl ring.
- N1-Cyclopropyl-N1-(3-methyl-phenyl)-ethane-1,2-diamine : Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
The presence of both cyclopropyl and 3-methyl-benzyl groups in N1-Cyclopropyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine imparts unique steric and electronic properties, making it distinct from other similar compounds
Properties
IUPAC Name |
N'-cyclopropyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2/c1-11-3-2-4-12(9-11)10-15(8-7-14)13-5-6-13/h2-4,9,13H,5-8,10,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFWHPXOZSFOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CCN)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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